Cas no 932886-89-0 (6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid structure
932886-89-0 structure
Product Name:6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Número CAS:932886-89-0
MF:C14H20O2S
Megavatios:252.372403144836
MDL:MFCD03419871
CID:4720341
PubChem ID:25218922
Update Time:2025-06-07

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
    • 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • STK502384
    • BB 0260009
    • MDL: MFCD03419871
    • Renchi: 1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16)
    • Clave inchi: WWUGTZPJDPJNHC-UHFFFAOYSA-N
    • Sonrisas: S1C=C(C(=O)O)C2=C1CC(CC2)C(C)(C)CC

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 301
  • Superficie del Polo topológico: 65.5

Propiedades experimentales

  • Color / forma: NA
  • Denso: 1.1±0.1 g/cm3
  • Punto de ebullición: 383.6±42.0 °C at 760 mmHg
  • Punto de inflamación: 164.2±25.1 °C

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Información de Seguridad

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid PrecioMás >>

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